molecular formula C18H18N6O2 B11690721 2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate

2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate

Cat. No.: B11690721
M. Wt: 350.4 g/mol
InChI Key: GXVXMDRJBVBVJK-VXLYETTFSA-N
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Description

N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a hydroxyphenyl group, and a prop-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the hydroxyphenyl group and the prop-2-en-1-yl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The triazolopyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Heterocyclic chalcone derivatives: These compounds share a similar structural motif and exhibit comparable biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Imidazole derivatives: Possess a broad range of chemical and biological properties, making them valuable in drug development.

Uniqueness

N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE stands out due to its unique combination of a triazolopyrimidine core, hydroxyphenyl group, and prop-2-en-1-yl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-4-6-13-7-5-8-14(15(13)25)10-19-22-17(26)16-21-18-20-11(2)9-12(3)24(18)23-16/h4-5,7-10,25H,1,6H2,2-3H3,(H,22,26)/b19-10+

InChI Key

GXVXMDRJBVBVJK-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC(=C3O)CC=C)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC(=C3O)CC=C)C

Origin of Product

United States

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